Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl-
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Overview
Description
Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl- is a complex organic compound with the molecular formula C20H43N3OS. This compound is characterized by the presence of a propanamide backbone, an aminoethyl group, and a dodecylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl- typically involves multiple steps. One common method includes the reaction of 2-methyl-3-(dodecylthio)propanoyl chloride with N-[2-[(2-aminoethyl)amino]ethyl]amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or thio groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe and in enzyme inhibition.
Medicine: Investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and covalent modifications. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-
- Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-ethyl-
- Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-propyl-
Uniqueness
Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its dodecylthio group enhances its hydrophobicity, making it more effective in interacting with lipid membranes and hydrophobic protein pockets. Additionally, the presence of both amino and thio groups allows for versatile chemical modifications and applications .
Properties
CAS No. |
82766-25-4 |
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Molecular Formula |
C20H43N3OS |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
N-[2-(2-aminoethylamino)ethyl]-3-dodecylsulfanyl-2-methylpropanamide |
InChI |
InChI=1S/C20H43N3OS/c1-3-4-5-6-7-8-9-10-11-12-17-25-18-19(2)20(24)23-16-15-22-14-13-21/h19,22H,3-18,21H2,1-2H3,(H,23,24) |
InChI Key |
TUGMAMKNPZRQQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCC(C)C(=O)NCCNCCN |
Origin of Product |
United States |
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